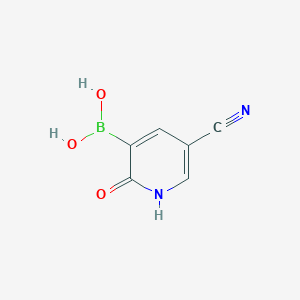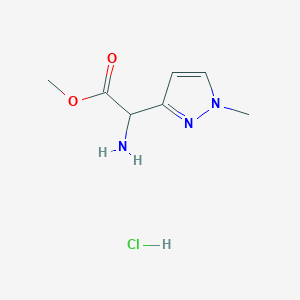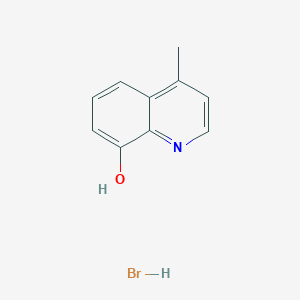
4-Methylquinolin-8-ol hydrobromide
Descripción general
Descripción
4-Methylquinolin-8-ol hydrobromide is a chemical compound with the CAS Number: 1803608-18-5 . It has a molecular weight of 240.1 and is typically in powder form . The IUPAC name for this compound is 4-methylquinolin-8-ol hydrobromide .
Molecular Structure Analysis
The InChI code for 4-Methylquinolin-8-ol hydrobromide is1S/C10H9NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-Methylquinolin-8-ol hydrobromide is a powder at room temperature . The compound’s storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Methylquinolin-8-ol hydrobromide has been utilized in the synthesis of novel ligands and metal complexes, with a focus on its pharmacological importance. These compounds have been investigated using various techniques, including physicochemical analysis and spectroscopy (Patel & Patel, 2017).
Antimicrobial and Food Preservation
- Research has explored the antimicrobial activities of 4-methylquinoline analogues, like 4-Methylquinolin-8-ol hydrobromide, for developing natural preservatives against foodborne bacteria. This is particularly important for food quality maintenance and safety (Kim, Lee, Yang, & Lee, 2014).
Environmental Remediation
- Studies have shown the capability of soil bacteria to degrade 4-methylquinoline, indicating potential applications in environmental remediation, especially in treating contaminants from coal gasification and wood treatment processes (Sutton et al., 1996).
Crystal Structure Analysis
- X-ray diffraction analysis has been employed to elucidate the structures of hydrobromides of quinoline and 4-methylquinoline N-oxides, contributing to a better understanding of these compounds at a molecular level (Ryzhakov et al., 2017).
Corrosion Inhibition
- 4-Methylquinolin-8-ol hydrobromide derivatives have been synthesized and assessed for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. This research has implications for material science and engineering (Rouifi et al., 2020).
Pesticide Development
- The compound has shown potential in the development of natural pesticides. Studies involving its analogues have demonstrated efficacy in managing spider mites and stored grain weevils, indicating its utility in agricultural applications (Jeon & Lee, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
4-methylquinolin-8-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h2-6,12H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXMXDNUPQEYFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC=C1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803608-18-5 | |
| Record name | 8-Quinolinol, 4-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5-Chloro-1-methyl-1H-benzimidazol-2-yl)methyl]amine hydrochloride](/img/structure/B1471118.png)
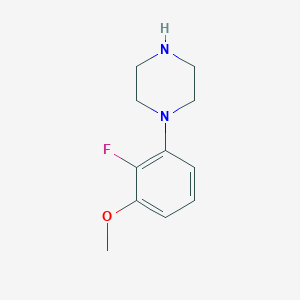
![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B1471121.png)
![{[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methylene}malononitrile](/img/structure/B1471122.png)
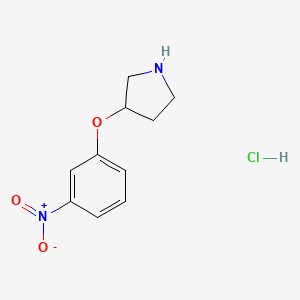


![1-[(4-Fluorophenyl)methyl]piperidin-3-ol hydrochloride](/img/structure/B1471131.png)

